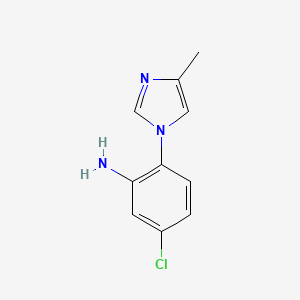

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline

Description

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5th position and a 4-methyl-1H-imidazol-1-yl group attached to the aniline ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

5-chloro-2-(4-methylimidazol-1-yl)aniline |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3 |

InChI Key |

DDNFNCXDWNJWJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst to yield highly substituted imidazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amino-substituted imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of agrochemicals and functional materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. The presence of the imidazole ring allows for strong interactions with metal ions and other active sites in proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-methylimidazol-1-yl)aniline

- 5-chloro-2-(1H-imidazol-1-yl)aniline

- 1-methyl-2-trichloroacetylimidazole

Uniqueness

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline is unique due to the specific substitution pattern on the imidazole ring and the presence of the chloro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structural properties, featuring a chloro group and a 4-methyl-substituted imidazole ring, contribute to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as:

Structural Features:

- Chloro Group: Located at the 5th position.

- Imidazole Ring: Substituted at the 4th position with a methyl group.

- Aniline Moiety: Attached at the 2nd position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The imidazole moiety enhances its interaction with biological targets, which may modulate enzyme activities and influence metabolic pathways. Studies have shown that it can effectively inhibit various pathogens, making it a candidate for pharmaceutical applications.

Table 1: Antimicrobial Activity Comparison

| Pathogen | MIC (μg/mL) | Standard (Control) | Standard MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.2 | Gentamicin | 5 |

| Candida albicans | 8.5 | Nystatin | 10 |

| Escherichia coli | 6.0 | Ampicillin | 8 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and blocking the cell cycle at the G1/S phase checkpoint.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on MCF-7 cells using MTT assays. The results indicated:

- IC50 Values: Ranged from 1.6 to 7.9 μM for different analogs.

- Apoptosis Induction: A significant increase in apoptotic cells was observed upon treatment.

Table 2: Anticancer Activity Results

| Compound | IC50 (μM) | Apoptotic Effect (%) |

|---|---|---|

| Compound A | 1.6 | 40 |

| Compound B | 7.9 | 25 |

| Control (Letrozole) | 10 | - |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring's capacity to coordinate with metal ions enhances its potential as a ligand in biochemical applications.

Interaction Studies

Studies have demonstrated that the compound can modulate enzymatic activity and signal transduction pathways, contributing to its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.